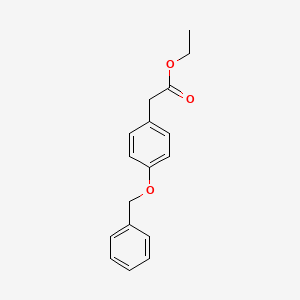

4-Benzyloxyphenylacetic acid ethyl ester

Beschreibung

Nomenclature and Classification within Organic Chemistry

From a chemical standpoint, 4-Benzyloxyphenylacetic acid ethyl ester is systematically named ethyl 2-(4-(benzyloxy)phenyl)acetate according to IUPAC nomenclature. nih.gov It is also known by other names such as ethyl 4-(benzyloxy)phenylacetate. nih.gov The compound is unequivocally classified as an ester, specifically an ethyl ester derivative of 4-benzyloxyphenylacetic acid.

The molecular structure features a central phenylacetic acid core. The acidic proton of the carboxylic acid group is replaced by an ethyl group, forming the ethyl ester. At the para-position (position 4) of the phenyl ring, a hydroxyl group is protected by a benzyl (B1604629) group, forming a benzyl ether linkage. This structural arrangement, containing both an ester and an ether functional group, is key to its chemical properties and reactivity.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | ethyl 2-(4-(benzyloxy)phenyl)acetate nih.gov |

| CAS Number | 56441-69-1 chemicalbook.com |

| Molecular Formula | C₁₇H₁₈O₃ chemicalbook.com |

| Molecular Weight | 270.32 g/mol chemicalbook.com |

Historical Context and Early Research Significance

The primary historical and ongoing significance of this compound lies in its utility as a building block in organic synthesis. The benzyl group serves as a common protecting group for the phenolic hydroxyl group, preventing it from reacting while other chemical transformations are carried out on different parts of the molecule. This protecting group can be readily removed in a later synthetic step.

A common and illustrative synthesis of this compound involves the reaction of ethyl (4-hydroxyphenyl)acetate with benzyl bromide in the presence of a base, such as sodium hydride, and a phase transfer catalyst like tetrabutylammonium (B224687) iodide. chemicalbook.com This straightforward and efficient method makes it a readily accessible intermediate for more elaborate synthetic endeavors.

Current Research Landscape and Emerging Trends

The contemporary research interest in this compound is prominently highlighted by its role as a key intermediate in the development of pharmacologically active molecules. A significant area of application is in the synthesis of selective peroxisome proliferator-activated receptor alpha (PPARα) agonists. nih.gov

PPARα is a drug target for retinal diseases such as diabetic retinopathy and age-related macular degeneration. nih.gov Researchers have utilized this compound to construct novel "4-benzyloxy-benzylamino" chemotypes. nih.gov In these synthetic pathways, the ester group of this compound is typically hydrolyzed to the corresponding carboxylic acid at a later stage of the synthesis. nih.gov The resulting molecule is then further modified to create potent and selective PPARα agonists.

One study demonstrated that the carboxylate group, derived from the ethyl ester, could be kept in its protected form throughout several synthetic steps before being revealed in the final step via saponification (hydrolysis with a base). nih.gov This strategic use of this compound underscores its importance as a versatile starting material in the quest for new therapeutic agents. The research indicates that modifications to the core structure, for which this ester is a precursor, can lead to significant improvements in biological activity and selectivity for the intended target. nih.gov

Table 2: Notable Research Application

| Research Area | Role of this compound | Resulting Compounds | Potential Therapeutic Application |

|---|---|---|---|

| Medicinal Chemistry | Key Intermediate | 4-Benzyloxy-benzylamino chemotypes nih.gov | PPARα agonists for retinal disorders nih.gov |

Eigenschaften

IUPAC Name |

ethyl 2-(4-phenylmethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-2-19-17(18)12-14-8-10-16(11-9-14)20-13-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKJGLKGTNSPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372054 | |

| Record name | Ethyl [4-(benzyloxy)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56441-69-1 | |

| Record name | Ethyl [4-(benzyloxy)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56441-69-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Classical and Modern Synthetic Routes to 4-Benzyloxyphenylacetic Acid Ethyl Ester

The synthesis of this compound is primarily achieved through well-established reactions, including the esterification of the corresponding carboxylic acid and the Williamson ether synthesis. These methods have been refined over time to improve yields and reaction conditions.

Esterification of 4-Benzyloxyphenylacetic Acid with Ethanol (B145695): Catalytic Approaches and Optimization

The most direct route to this compound is the Fischer-Speier esterification of 4-Benzyloxyphenylacetic acid with ethanol. This reaction is an equilibrium process and requires a catalyst, typically a strong acid, to proceed at a practical rate. masterorganicchemistry.comcommunityresearch.org.nz

Catalytic Approaches: The choice of catalyst is crucial for the efficiency of the esterification. Catalysts are broadly categorized as homogeneous or heterogeneous. researchgate.net

Homogeneous Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (TsOH), are commonly used. masterorganicchemistry.comresearchgate.net Sulfuric acid is often favored in industrial settings due to its effectiveness and low cost. communityresearch.org.nzresearchgate.net However, the use of these catalysts presents challenges in separation from the reaction mixture, often requiring neutralization and extraction steps that can generate significant waste. untirta.ac.id

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These include ion-exchange resins (e.g., Amberlyst 15), zeolites, and acid-activated clays. untirta.ac.idresearchgate.netresearchgate.net The primary advantage of heterogeneous catalysts is their ease of separation from the reaction product by simple filtration, allowing for catalyst recycling and reuse, which aligns with the principles of green chemistry. researchgate.net

Optimization Strategies: To maximize the yield of the ester, the chemical equilibrium must be shifted toward the product side. Several strategies are employed to achieve this:

Use of Excess Reactant: According to Le Chatelier's principle, using a large excess of one of the reactants (typically the less expensive one, ethanol) drives the equilibrium towards the formation of the ethyl ester. masterorganicchemistry.comcommunityresearch.org.nz Studies on similar esterifications have shown that increasing the alcohol-to-acid molar ratio significantly improves product yield. masterorganicchemistry.comresearchgate.net

Removal of Water: The continuous removal of water, a byproduct of the reaction, is another effective method to shift the equilibrium. This can be accomplished through techniques such as azeotropic distillation using a Dean-Stark apparatus.

Reaction Conditions: Optimizing parameters like temperature and catalyst concentration is key. hillpublisher.com While higher temperatures generally increase the reaction rate, they can also lead to side reactions, such as the dehydration of ethanol to form diethyl ether, especially with strong acid catalysts. researchgate.net

The table below summarizes various catalytic systems used in esterification reactions.

| Catalyst Type | Catalyst Example | Advantages | Disadvantages |

| Homogeneous | Sulfuric Acid (H₂SO₄) | High activity, low cost researchgate.net | Difficult to separate, corrosive, waste generation untirta.ac.id |

| p-Toluenesulfonic Acid (TsOH) | High activity, solid (easier to handle than H₂SO₄) | Requires separation and neutralization | |

| Heterogeneous | Ion-Exchange Resins (Amberlyst 15) | Easily separable, reusable, less corrosive researchgate.net | Lower activity than H₂SO₄, potential for thermal instability |

| Acid-Activated Clays | Inexpensive, reusable, eco-friendly researchgate.net | Moderate activity, may require higher temperatures |

Synthesis from Ethyl 4-hydroxyphenylacetate (B1229458) and Benzyl (B1604629) Bromide

An alternative and widely used method is the Williamson ether synthesis. This approach involves the O-alkylation of Ethyl 4-hydroxyphenylacetate with a benzylating agent, typically benzyl bromide or benzyl chloride. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion of ethyl 4-hydroxyphenylacetate attacks the benzyl halide.

The key steps and components of this synthesis are:

Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of Ethyl 4-hydroxyphenylacetate, forming a more nucleophilic phenoxide anion.

Nucleophilic Attack: The phenoxide attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the ether linkage.

The choice of base and solvent is critical for the success of this reaction. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium ethoxide (NaOEt). researchgate.net Solvents are typically polar and aprotic, such as acetone, dimethylformamide (DMF), or acetonitrile (B52724), which can solvate the cation of the base while not interfering with the nucleophile.

The table below outlines typical reaction conditions for this Williamson ether synthesis.

| Base | Solvent | Temperature | Key Considerations |

| Potassium Carbonate (K₂CO₃) | Acetone, DMF | Reflux | Mild conditions, commonly used, requires longer reaction times. |

| Sodium Hydride (NaH) | DMF, THF | 0 °C to room temp. | Strong base, irreversible deprotonation, requires anhydrous conditions. |

| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | Strong base, can lead to transesterification if not carefully controlled. researchgate.net |

Alternative Precursors and Multi-step Reaction Sequences

This compound can also be synthesized through multi-step sequences that build the molecule from simpler, more readily available precursors. One such pathway begins with benzyl phenyl ether. google.com This sequence involves:

Chloromethylation: Benzyl phenyl ether is reacted with formaldehyde (B43269) and hydrogen chloride to introduce a chloromethyl group, forming 4-benzyloxybenzyl chloride. google.com

Cyanation: The resulting chloride is then treated with an alkali metal cyanide (e.g., sodium cyanide) to form 4-benzyloxyphenylacetonitrile (B1268079). google.com

Hydrolysis and Esterification: The nitrile is hydrolyzed to 4-benzyloxyphenylacetic acid, which is then esterified with ethanol as described in section 2.1.1 to yield the final product. google.com

Other routes might start from p-cresol or phenol, which can be converted to 4-hydroxyphenylacetic acid through various methods, such as the Willgerodt-Kindler reaction. google.com The 4-hydroxyphenylacetic acid intermediate is then esterified and subsequently benzylated to produce the target compound.

Development of Novel Synthetic Strategies

In addition to classical methods, research is ongoing to develop more efficient and sustainable synthetic strategies. These include the investigation of complex one-pot reactions and the application of green chemistry principles.

Investigations into Domino Reactions and Tandem Processes

Domino reactions, also known as tandem or cascade reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation by minimizing purification steps.

While specific domino reactions for the direct synthesis of this compound are not prominently reported, hypothetical pathways can be designed based on established transformations. A potential domino strategy could involve a multi-component reaction where precursors for the phenylacetate (B1230308) core, the benzyl group, and the ethyl ester are combined in a single pot. For instance, a palladium-catalyzed cross-coupling reaction could be designed to form the C-C bond of the phenylacetic acid skeleton, followed by an in-situ etherification and esterification. The development of such processes represents a frontier in synthetic chemistry, aiming to construct complex molecules in a highly streamlined fashion. nih.gov

Green Chemistry Approaches in Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comnih.gov Several green strategies can be applied to the synthesis of this compound.

Eco-friendly Catalysts: As mentioned in section 2.1.1, the use of reusable solid acid catalysts for the esterification step is a key green approach. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound sonication are being explored as alternatives to conventional heating. researchgate.netsemanticscholar.org These methods can lead to dramatically reduced reaction times, increased yields, and milder reaction conditions. For example, ultrasound-assisted esterification using p-toluenesulfonic acid as a catalyst has been shown to be highly efficient. researchgate.net

Greener Solvents and Conditions: For the Williamson ether synthesis, traditional volatile organic compounds (VOCs) can be replaced with more environmentally benign solvents like dimethyl carbonate (DMC). semanticscholar.org Another advanced approach is the use of micellar catalysis, where surfactants are used to create micelles in water. researchgate.net This technique allows the reaction between water-insoluble reactants to occur in an aqueous medium, significantly reducing the reliance on organic solvents. researchgate.net

Atom Economy: Evaluating synthetic routes based on their atom economy—the measure of how many atoms from the starting materials are incorporated into the final product—is a core principle of green chemistry. Multi-component and domino reactions are inherently more atom-economical than linear, multi-step syntheses.

The table below compares traditional and green approaches for the key synthetic steps.

| Synthetic Step | Traditional Method | Green Chemistry Approach |

| Esterification | H₂SO₄ catalyst, conventional heating | Reusable solid acid catalyst researchgate.net, microwave/ultrasound irradiation researchgate.net |

| Ether Synthesis | K₂CO₃ in DMF/acetone | Phase-transfer catalysis, micellar catalysis in water researchgate.net, use of greener solvents like DMC semanticscholar.org |

Enzymatic Esterification Techniques and Biocatalysis for Analogous Compounds

The synthesis of esters through biocatalysis represents a green and efficient alternative to traditional chemical methods. Enzymes, particularly lipases, operate under mild conditions, exhibit high selectivity, and reduce the generation of toxic waste. nih.gov While direct enzymatic synthesis of this compound is not extensively detailed, studies on analogous compounds, particularly its precursor 4-hydroxyphenylacetic acid, provide significant insights into the potential of these techniques.

Research into the valorization of waste fish oil has led to the use of Yarrowia lipolytica yeast biomass as a whole-cell biocatalyst for synthesizing various phenolic compound esters. mdpi.com In the case of the ethyl ester of 4-hydroxyphenylacetic acid, the conversion using Y. lipolytica biomass was very low. mdpi.com However, when the commercially available lipase B from Candida antarctica (CALB) was used as the catalyst, the conversion was significantly higher, reaching approximately 60% after just 4 hours. mdpi.com This highlights the difference in efficacy between whole-cell biocatalysts and isolated enzymes for specific substrates. The study also noted that the length of the aliphatic carbon chain between the aromatic ring and the carboxylic function was crucial for the reaction yield when using the Y. lipolytica biocatalyst. mdpi.com

Table 1: Comparison of Biocatalysts in the Esterification of Phenolic Acids

| Phenolic Acid | Biocatalyst | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| Phenylacetic acid | Y. lipolytica | 24 | Traces |

| Phenylacetic acid | CALB | 4 | 68 |

| Phenylacetic acid | CALB | 24 | 90 |

| 4-Hydroxyphenylacetic acid | Y. lipolytica | 24 | Traces |

| 4-Hydroxyphenylacetic acid | CALB | 4 | ~60 |

| 4-Hydroxyphenylacetic acid | CALB | 24 | ~60 |

| 3-Phenylpropanoic acid | Y. lipolytica | 24 | 95 |

This table is based on data presented in the study on the synthesis of phenolic compound esters. mdpi.com

Another biocatalytic approach involves the transesterification of 4-hydroxyphenylacetic acid (HPA) using Candida antarctica lipase B to produce phenolic lipids, thereby enhancing the compound's solubility. researchgate.net This enzymatic process demonstrates the versatility of lipases in modifying phenolic acids for various applications. researchgate.net Furthermore, efficient enzymatic cascades have been developed to convert amino acids like L-tyrosine into p-hydroxyphenylacetic acid (p-HPAA) with high conversion rates, showcasing a biocatalytic route to produce key precursors for these esters. nih.gov

Derivatization and Analog Synthesis

This compound serves as a valuable scaffold for the synthesis of a wide range of derivatives and analogs. By modifying its core structure, chemists can develop novel compounds with tailored properties.

The benzyl subunit of 4-benzyloxyphenylacetic acid can be systematically modified to investigate structure-activity relationships. In the pursuit of aldose reductase inhibitors, a series of substituted benzyloxyphenylacetic acids were prepared, featuring halogenated benzyl groups. nih.gov These modifications were found to be critical for the biological activity of the compounds. nih.gov The synthesis typically involves the reaction of ethyl 4-hydroxyphenylacetate with a substituted benzyl halide.

Table 2: Examples of Synthesized Benzyloxyphenylacetic Acid Derivatives with Modified Benzyl Subunits

| Derivative Structure | Modifying Reagent |

|---|---|

| 4-(4-Fluorobenzyloxy)phenylacetic acid | 1-(Bromomethyl)-4-fluorobenzene |

| 4-(4-Chlorobenzyloxy)phenylacetic acid | 1-(Bromomethyl)-4-chlorobenzene |

| 4-(4-Bromobenzyloxy)phenylacetic acid | 1-Bromo-4-(bromomethyl)benzene |

| 4-(3,4-Dichlorobenzyloxy)phenylacetic acid | 4-(Bromomethyl)-1,2-dichlorobenzene |

This table is illustrative of derivatives described in research on aldose reductase inhibitors. nih.gov

Other advanced methods for creating phenylacetic acid derivatives include palladium-catalyzed carbonylation of the corresponding benzyl chlorides. researchgate.net This technique provides a mild and effective route to prepare a variety of these compounds. researchgate.net For more complex structures, multi-step synthetic routes are employed, such as the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid, which involves a Suzuki coupling to construct the intricate aryl framework before forming the acetic acid moiety. mdpi.com

The ethyl ester group of this compound is a reactive handle that can be utilized in cyclization reactions to form various heterocyclic systems, which are core structures in many pharmaceuticals. The ester can be converted into amides, hydrazides, or other intermediates that can subsequently undergo intramolecular reactions to build rings.

The phenylacetic acid scaffold is a fundamental building block in medicinal chemistry, and derivatives of this compound are no exception. mdpi.com The precursor, 4-hydroxyphenylacetic acid, is an important industrial intermediate for the synthesis of the beta-blocker atenolol, as well as 3,4-dihydroxyphenylacetic acid and the alkaloid precursor coclaurine. wikipedia.org By hydrolyzing the ethyl ester, 4-benzyloxyphenylacetic acid can be obtained, which can then be debenzylated to yield 4-hydroxyphenylacetic acid for these applications.

Furthermore, targeted modifications of the 4-benzyloxyphenylacetic acid structure have led to the development of compounds with specific therapeutic activities. As previously mentioned, derivatives with halogenated benzyl subunits have been synthesized and evaluated as potent aldose reductase inhibitors, which are of interest for managing complications of diabetes. nih.gov The phenylacetic acid structure itself is found in numerous well-known drugs, including diclofenac and ibuprofen, and various derivatives have been investigated for anticancer and neuroprotective properties, including potential applications in the treatment of Alzheimer's disease. mdpi.com

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Spectroscopic Characterization (NMR, MS, IR) of 4-Benzyloxyphenylacetic Acid Ethyl Ester

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. High-resolution Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy collectively offer a detailed picture of the atomic connectivity and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum provides characteristic signals for the ethyl ester, benzyloxy, and phenylacetic acid moieties. rsc.orgrsc.org

The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to spin-spin coupling. The methylene protons of the benzyl (B1604629) group and the phenylacetic acid fragment would appear as singlets or multiplets in specific regions of the spectrum. The aromatic protons of the two phenyl rings would exhibit complex splitting patterns in the downfield region of the spectrum.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. rsc.orgrsc.org The carbonyl carbon of the ester group is typically observed at a characteristic downfield chemical shift. The various aromatic and aliphatic carbons will also have distinct chemical shifts, allowing for a complete assignment of the carbon framework of the molecule.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 170-175 |

| O-CH₂ (ethyl) | 60-65 |

| CH₃ (ethyl) | 13-15 |

| CH₂ (benzyl) | 69-71 |

| CH₂ (acetic acid) | 40-45 |

| Aromatic C-O | 157-160 |

| Aromatic C-CH₂ | 125-128 |

| Aromatic C (benzyl) | 127-137 |

| Aromatic CH | 114-131 |

Note: These are predicted values and may vary slightly from experimental data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern would likely show characteristic losses of the ethyl ester and benzyl groups, providing further evidence for the proposed structure. rsc.orgnih.govsigmaaldrich.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorption bands characteristic of the ester and ether functional groups. nih.gov A strong carbonyl (C=O) stretching vibration is anticipated in the region of 1730-1750 cm⁻¹, which is typical for esters. Additionally, C-O stretching vibrations for the ester and the benzyl ether linkages would be observed in the fingerprint region of the spectrum.

Crystallographic Analysis and Solid-State Conformations of Related Ester Compounds

Studies on other flexible ester molecules have revealed that their conformations in the solid state are influenced by a balance of intramolecular and intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and hydrogen bonding (if applicable). nih.gov For aromatic esters, π-stacking interactions between the phenyl rings can also play a significant role in determining the crystal packing.

In the case of related benzyl and phenylacetate (B1230308) derivatives, the crystal structures often reveal specific preferred conformations of the ester and ether linkages. nih.gov The dihedral angles between the aromatic rings and the ester group, as well as the orientation of the benzyl group, are key conformational parameters. These parameters are dictated by the need to minimize steric hindrance and maximize favorable intermolecular interactions within the crystal lattice.

Computational Chemistry and Molecular Modeling

Computational methods provide a powerful complement to experimental studies by offering a detailed understanding of the conformational landscape, electronic properties, and intermolecular interactions of molecules.

Conformational Analysis and Energy Minimization

This compound is a flexible molecule with several rotatable single bonds. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This is typically achieved through computational methods such as molecular mechanics or quantum chemical calculations.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic properties of this compound. nih.gov These calculations can be used to determine properties such as:

Molecular orbital energies (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Electron density distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, which is important for predicting how the molecule will interact with other species.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with its environment, such as solvent molecules. rsc.org In an MD simulation, the motion of each atom in the system is calculated over time based on the forces acting upon it.

MD simulations can provide insights into:

Conformational dynamics: How the molecule's conformation changes over time in solution.

Solvation: How solvent molecules arrange themselves around the solute molecule.

Intermolecular interactions: The nature and strength of the interactions between solute and solvent molecules, as well as between solute molecules themselves at higher concentrations.

These simulations can help to bridge the gap between the static picture provided by spectroscopic and crystallographic methods and the dynamic reality of molecules in a liquid or biological environment.

Pharmacological and Biological Activity Investigations

Exploration of Potential Biological Activities

Investigations into the biological profile of 4-Benzyloxyphenylacetic acid ethyl ester are in a nascent stage. While its chemical structure suggests potential interactions with biological systems, dedicated studies to confirm and characterize these activities are largely absent from the public domain.

Anticancer Properties and Mechanisms of Action

Currently, there is a lack of published scientific literature detailing any direct anticancer properties or related mechanisms of action for this compound. Research into the cytotoxic effects of this compound against cancer cell lines or its influence on carcinogenic pathways has not been reported.

Anti-inflammatory Effects and Related Pathways

No specific studies have been identified that investigate the anti-inflammatory effects of this compound. Consequently, information regarding its impact on inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX) inhibition, or its effect on cytokine production, is not available.

Antimicrobial Activities, including Enzyme Activation

There is no available research data to support any antimicrobial activity of this compound against bacteria, fungi, or other microorganisms. Furthermore, its potential to be activated by microbial enzymes, a mechanism observed for some ester-based prodrugs, has not been explored.

Investigation of Enzyme Inhibition (e.g., Aldose Reductase, Prolyl Hydroxylase, Tyrosinase)

Dedicated studies on the inhibitory effects of this compound on specific enzymes such as aldose reductase, prolyl hydroxylase, or tyrosinase have not been found in the scientific literature. Therefore, its potential as an inhibitor for these or other enzymes remains uncharacterized.

Studies on Receptor Modulation (e.g., HNF-4α receptors)

There is no published evidence to suggest that this compound acts as a modulator of Hepatocyte Nuclear Factor 4 alpha (HNF-4α) or any other nuclear receptors. Its role in receptor binding, activation, or antagonism is currently unknown.

Structure-Activity Relationship (SAR) Studies

Due to the absence of data on the biological activities of this compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies are contingent on having a series of related compounds with measured biological activity to determine how chemical structure influences pharmacological effects.

Impact of Structural Modifications on Efficacy and Selectivity

The efficacy and selectivity of this compound are intrinsically linked to its chemical structure. Modifications to different parts of the molecule can be expected to significantly alter its biological profile.

Ester Functional Group: The ethyl ester in place of a carboxylic acid group generally increases the lipophilicity of the molecule. This can enhance its ability to cross biological membranes, potentially leading to improved bioavailability. However, esterification can also impact the binding affinity for a target receptor. In some cases, esters show comparable activity to their corresponding carboxylic acids, while in others, a significant loss of potency is observed. google.com The in vivo activity of the ester is also dependent on its hydrolysis back to the active carboxylic acid by cellular esterases.

Benzyl (B1604629) Group: The benzyl group is a significant contributor to the molecule's steric bulk and lipophilicity. Modifications to this group, such as the introduction of substituents on the phenyl ring or its replacement with other alkyl or aryl groups, would likely have a profound effect on the compound's interaction with its biological target.

Phenylacetic Acid Core: Alterations to the phenylacetic acid scaffold, for instance, by changing the substitution pattern on the phenyl ring or modifying the acetic acid side chain, would directly impact the molecule's shape, electronic distribution, and ability to engage in specific binding interactions. Structure-activity relationship (SAR) studies on novel phenylacetic acid derivatives have demonstrated that even subtle changes, such as the nature of the acetic acid chain, can provide new insights into the modulation of biological receptors. nih.gov

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For benzyloxyacetic acid derivatives, QSAR studies have been employed to understand the physicochemical properties that govern their activity.

A study on benzyloxyacetic acid derivatives as potential antisickling agents developed a QSAR model that highlighted the importance of certain physicochemical parameters. The model indicated that the biological potency of these compounds was positively correlated with the hydrophobicity (π values) of substituents at the ortho, meta, and/or para positions of the benzene ring. A positive correlation was also found with the electronic parameter (σ constants) of para and/or meta substituents. Conversely, a negative correlation was observed with the molar refraction (MR) of para substituents, suggesting that bulky groups at this position may be detrimental to activity. researchgate.net

Table 1: Physicochemical Parameters Influencing the Activity of Benzyloxyacetic Acid Derivatives

| Parameter | Position | Correlation with Activity |

| Hydrophobicity (π) | ortho, meta, para | Positive |

| Electronic (σ) | meta, para | Positive |

| Molar Refraction (MR) | para | Negative |

Data inferred from a QSAR study on benzyloxyacetic acid derivatives as antisickling agents. researchgate.net

Biomembrane Interactions and Cellular Mechanisms

Interaction with Lipid Model Membranes (e.g., Multilamellar Vesicles, Monolayers)

The benzyloxy-phenyl portion of the molecule would likely insert into the hydrophobic core of the bilayer, interacting with the acyl chains of the phospholipids. The ester group, being more polar, would likely orient itself towards the more hydrophilic headgroup region of the lipid membrane. Such interactions can perturb the structure and dynamics of the lipid bilayer, potentially affecting membrane fluidity and the function of membrane-bound proteins. Studies on similar amphiphilic compounds have shown that they can modulate the elastic properties of lipid bilayers. rsc.org

Cellular Uptake and Distribution Mechanisms

The cellular uptake of this compound is likely to be a passive process, driven by its lipophilicity. The increased hydrophobicity conferred by the ethyl ester group, as compared to the parent carboxylic acid, would facilitate its diffusion across the lipid bilayer of the cell membrane.

Once inside the cell, the distribution of the compound would be influenced by its affinity for different subcellular compartments. It may accumulate in lipid-rich environments such as the endoplasmic reticulum and mitochondrial membranes. Furthermore, intracellular esterases may hydrolyze the ethyl ester to the corresponding carboxylic acid, 4-benzyloxyphenylacetic acid. This conversion would increase the polarity of the molecule, potentially trapping it within the cell and influencing its subsequent biological activity and elimination. The cellular uptake of nanoparticles, for instance, is known to be influenced by their surface chemistry and can proceed via various endocytic pathways. mdpi.com While not a nanoparticle, the surface properties of smaller molecules also play a role in their cellular entry.

Investigation of Toxicity Pathways at the Cellular Level (e.g., Pancreatic Calcium Toxicity)

While specific toxicity studies on this compound are not extensively reported, the broader class of fatty acid ethyl esters (FAEEs) has been implicated in cellular toxicity, particularly in the pancreas. FAEEs are non-oxidative metabolites of ethanol (B145695) and have been linked to the development of acute pancreatitis. nih.govmayoclinic.org

The proposed mechanism of FAEE-induced pancreatic toxicity involves the disruption of intracellular calcium homeostasis. FAEEs can trigger the release of calcium from intracellular stores, such as the endoplasmic reticulum, leading to a sustained elevation of cytosolic calcium levels. nih.gov This calcium overload can, in turn, lead to mitochondrial dysfunction, impaired ATP production, and the activation of digestive enzymes within the pancreatic acinar cells, ultimately causing cellular injury and inflammation. nih.govmdpi.com

It is plausible that as an aromatic fatty acid ethyl ester, this compound could potentially share some of these toxicological pathways, particularly if it is hydrolyzed within the cell to release the parent acid and ethanol. However, the specific toxicity profile would depend on the concentration, metabolic stability, and intrinsic activity of the molecule and its metabolites.

Applications As a Synthetic Intermediate in Medicinal Chemistry and Drug Discovery

Precursor for the Synthesis of Complex Molecules with Therapeutic Potential

The 4-benzyloxyphenylacetic acid ethyl ester scaffold is a foundational component for building more complex molecular architectures designed for therapeutic intervention. The ethyl ester group can be hydrolyzed to a carboxylic acid, while the benzyl (B1604629) ether provides a stable protecting group for the phenolic hydroxyl, which can be removed in later synthetic steps. This dual functionality allows for sequential and controlled chemical modifications.

A notable application is in the development of peroxisome proliferator-activated receptor alpha (PPARα) agonists. In the synthesis of a series of 4-benzyloxy-benzylamino chemotypes, the carboxylate group was maintained as an ethyl ester throughout several synthetic steps, serving as a protected form of the acidic "head-group" of the final active molecule. nih.gov The ester is saponified in the final step to reveal the active carboxylic acid. nih.gov This strategy demonstrates the utility of the ester as a key intermediate, enabling the construction of the core molecule before final activation. nih.gov This approach is crucial in creating complex agents, such as those designed to treat retinal disorders by targeting PPARα. nih.gov

Furthermore, the core structure is related to building blocks used in creating complex heterocyclic systems with potential therapeutic benefits, such as pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, which have shown antiproliferative activity against human leukemia cells. nih.gov The general principle involves using simple ester-containing precursors as starting points for multi-step syntheses of intricate drug candidates. orgsyn.orggoogle.com

Examples of Therapeutic Areas Utilizing Scaffolds Derived from Phenylacetic Acid Esters

| Therapeutic Area | Target Molecule Class | Role of the Ester Intermediate | Reference |

|---|---|---|---|

| Retinal Disorders | PPARα Agonists | Protected form of the active carboxylic acid head-group. | nih.gov |

| Cancer (Leukemia) | Pyrrolo[1,2-a]quinoxaline Derivatives | Core building block for complex heterocyclic systems. | nih.gov |

| Neuropathic Pain | GCPII Inhibitor Prodrugs | Scaffold for creating prodrugs to improve pharmacokinetic properties. | nih.gov |

Role in the Development of Pharmaceutical Agents

The utility of this compound extends to its role as a key building block in the development of various pharmaceutical agents. Its structure is a common motif in molecules designed to interact with specific biological targets.

For instance, research into potent and isoform-selective PPARα agonists has utilized the 4-benzyloxy-benzylamino chemotype, for which the title compound is a direct precursor. nih.gov These agonists have shown promise in clinical trials for treating diabetic retinopathy, with the drug Fenofibrate demonstrating protective effects. nih.gov The development of new analogues from the 4-benzyloxy scaffold aims to improve upon existing therapies, seeking greater potency and selectivity to minimize side effects. nih.gov The synthesis of these advanced analogues often involves retaining the ethyl ester protection until the final step, highlighting the integral role of this specific intermediate in the discovery pipeline. nih.gov

Synthesis of Intermediates for Neurological Disorder Treatments

In the realm of neurological disorders, intermediates derived from substituted benzyl esters are crucial for developing treatments. A key therapeutic strategy for conditions associated with glutamate (B1630785) excitotoxicity, such as neuropathic pain, is the inhibition of glutamate carboxypeptidase II (GCPII). nih.gov

To improve the poor oral pharmacokinetic profiles of potent GCPII inhibitors, a prodrug approach is often employed. nih.gov This involves masking hydrophilic groups of the active drug to enhance its absorption. Researchers have synthesized prodrugs of a hydroxamate-based GCPII inhibitor by creating various ester forms. nih.gov One successful approach involved a para-acetoxy-benzyl ester, which is structurally related to the 4-benzyloxy scaffold. nih.gov This strategy significantly increased the plasma levels of the active drug following oral administration. nih.gov Such intermediates are instrumental in converting potent but poorly bioavailable compounds into viable drug candidates for treating debilitating neurological conditions. nih.gov The development of these agents often targets key pathways in neuroinflammation, including the downregulation of proinflammatory cytokines like TNF-α and NF-κB. jelsciences.com

Advanced Drug Design and Optimization Strategies Incorporating this compound Scaffolds

The this compound structure serves as a modifiable scaffold in advanced drug design, allowing for systematic optimization of a drug candidate's properties. Medicinal chemists can introduce various functional groups to the core structure to fine-tune its interaction with a biological target.

Impact of Scaffold Modification on PPARα Agonist Activity

| Modification | Resulting Compound | Effect on Potency (EC₅₀) | Improvement Factor | Selectivity for PPARα | Reference |

|---|---|---|---|---|---|

| None (des-methyl) | 4b | ~840 nM | - | - | nih.gov |

| Methylation at 3-position | 4u | ~40 nM | ~21x | >2,700-fold | nih.gov |

Metabolic Transformations and Prodrug Design Considerations

The ethyl ester functional group in this compound is central to its role in prodrug design. A primary goal of a prodrug is to overcome pharmacokinetic challenges, such as poor absorption of a polar parent drug. washington.eduresearchgate.net Esterification is a common strategy to mask a polar carboxylic acid group, thereby increasing the molecule's lipophilicity and its ability to cross biological membranes. researchgate.net

Once absorbed, the ester prodrug must be converted into its active carboxylic acid form. This bioactivation is typically accomplished through hydrolysis catalyzed by carboxylesterase enzymes, which are abundant in the liver, plasma, and gastrointestinal tract. washington.eduresearchgate.net The rate of this hydrolysis is a critical design parameter. While rapid conversion is often desired, the stability of the ester in different biological compartments must be considered. Studies on the hydrolysis of various benzoic acid esters have shown that the structure of the alcohol moiety significantly influences the rate of enzyme-catalyzed hydrolysis. doi.org Notably, among simple alkyl esters, the ethyl ester demonstrated lower susceptibility to rapid enzymatic hydrolysis in human plasma compared to other esters, a factor that can be crucial for controlling the drug's release profile. doi.org This makes the ethyl ester a reliable and moderately stable promoiety for prodrug applications. nih.govdoi.org

Analytical Method Development and Characterization

Chromatographic Techniques for Purification and Analysis (HPLC, GC-MS)

Chromatographic methods are indispensable for the separation, purification, and analysis of 4-Benzyloxyphenylacetic acid ethyl ester. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized, each offering unique advantages for the characterization of this aromatic ester.

High-Performance Liquid Chromatography is a cornerstone for both the purification of this compound from reaction mixtures and for the assessment of its purity. A common approach involves silica (B1680970) gel column chromatography as a primary purification step following synthesis. For more precise analysis and quantification, reverse-phase HPLC methods are often developed. While a specific, validated HPLC method for this exact ester is not widely published in mainstream literature, methods for structurally similar compounds, such as other substituted phenylacetic acid esters, provide a strong basis for its analysis. For instance, the separation of diastereomeric amides and esters of related phenylacetic acids has been successfully achieved using HPLC on silica gel, indicating the suitability of normal-phase chromatography for resolving compounds with similar structural motifs. nih.gov

A typical HPLC method for a compound like this compound would likely employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic or acetic acid to ensure good peak shape. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic rings exhibit strong absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful tool for the identification and purity verification of this compound due to its volatility. The technique couples the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. In a typical GC-MS analysis, the ester is introduced into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification. For instance, the electron ionization (EI) mass spectrum of this compound shows a characteristic molecular ion peak (M+) at an m/z of 270, corresponding to its molecular weight.

Development of Quantitative Analytical Methods for Research Studies

The development of robust quantitative analytical methods is crucial for accurately determining the concentration of this compound in research samples. Such methods are essential for a variety of studies, including reaction kinetics, stability assessments, and impurity profiling. Both HPLC and GC-MS can be adapted for quantitative analysis, typically through the use of an internal standard.

An internal standard is a compound with similar chemical and physical properties to the analyte, which is added in a known concentration to both the calibration standards and the unknown samples. This allows for the correction of variations in injection volume, sample preparation, and instrument response. For the quantitative analysis of this compound, a suitable internal standard would be another aromatic ester that is not present in the sample matrix and is well-resolved chromatographically from the analyte peak.

The development of a quantitative method involves several key steps:

Selection of Method and Internal Standard: Choosing between HPLC-UV or GC-MS and selecting an appropriate internal standard.

Preparation of Calibration Standards: A series of solutions containing known concentrations of this compound and a fixed concentration of the internal standard are prepared.

Generation of a Calibration Curve: The calibration standards are analyzed, and a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Method Validation: The method is validated to ensure its accuracy, precision, linearity, range, and robustness. This is a critical step to ensure the reliability of the quantitative data.

While a specific validated quantitative method for this ester is not publicly documented, the principles for its development are well-established in the field of analytical chemistry.

Application of Spectroscopic Techniques for Purity Assessment

Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy is one of the most powerful tools for the structural confirmation of the ester. The ¹H NMR spectrum provides detailed information about the number and types of protons and their neighboring environments.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.46 - 7.30 | m | 5H | Aromatic protons (benzyl group) |

| 7.27 - 7.15 | m | 2H | Aromatic protons (phenyl ring) |

| 6.98 - 6.89 | m | 2H | Aromatic protons (phenyl ring) |

| 5.05 | s | 2H | O-CH₂ -Ph |

| 4.14 | q | 2H | O-CH₂ -CH₃ |

| 3.55 | s | 2H | Ar-CH₂ -CO |

| 1.29 - 1.20 | t | 3H | O-CH₂-CH₃ |

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and may vary slightly depending on the solvent and instrument.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Together, ¹H and ¹³C NMR are used to confirm the successful synthesis of the target molecule and to identify any impurities that may be present.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the ester carbonyl group (C=O), the C-O bonds of the ester and ether, and the aromatic C-H and C=C bonds.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~1730 | C=O (ester carbonyl) stretch |

| ~1240 | C-O (ester) stretch |

| ~1510 | C=C (aromatic) stretch |

| ~1175 | C-O (ether) stretch |

Mass Spectrometry (MS) , as previously mentioned in the context of GC-MS, is crucial for determining the molecular weight of the compound and providing information about its fragmentation pattern. The molecular ion peak confirms the molecular formula, and the fragmentation pattern can help to further verify the structure. The observation of a molecular ion peak at m/z 270 is a key indicator of the presence of this compound.

The combined application of these spectroscopic techniques provides a comprehensive profile of this compound, confirming its identity and providing a robust assessment of its purity.

Future Directions and Translational Research

Exploration of New Biological Targets and Disease Indications

The therapeutic landscape of 4-Benzyloxyphenylacetic acid ethyl ester could be significantly expanded by identifying novel biological targets. The core structure, a phenylacetic acid (PAA) derivative, offers a versatile scaffold for molecular interactions. Computational studies on related PAA derivatives have provided a roadmap for exploring new therapeutic areas.

Recent molecular docking studies have shown that PAA derivatives can interact with fundamental biological molecules, including DNA and various enzymes. researchgate.net For instance, derivatives like 3-chloro-PAA have demonstrated the potential to intercalate with DNA, suggesting a possible role in disrupting DNA replication and transcription processes in pathological conditions. researchgate.net Furthermore, PAA derivatives have shown inhibitory potential against enzymes like Pim kinase, a protein involved in cell survival pathways, and urease, an enzyme implicated in bacterial pathogenesis. researchgate.net These findings suggest that this compound and its analogues could be investigated for applications in oncology and as antimicrobial agents. The benzyloxy group offers a large lipophilic domain that can be modified to enhance specificity and binding affinity for newly identified targets.

Future research should focus on screening this compound against a panel of disease-relevant targets, including kinases, proteases, and metabolic enzymes, to uncover previously unknown bioactivities.

Integration with High-Throughput Screening and Combinatorial Chemistry

To accelerate the discovery of new activities, this compound can be integrated into modern drug discovery platforms like high-throughput screening (HTS) and combinatorial chemistry.

High-Throughput Screening (HTS): HTS allows for the rapid testing of millions of compounds against a specific biological target. youtube.com The process utilizes advanced robotics and data processing to identify "hits"—compounds that modulate the target's activity. youtube.comnih.gov this compound can serve as a foundational scaffold in HTS campaigns. It can be included in large chemical libraries to be tested against a wide array of biological assays, from biochemical assays measuring enzyme inhibition to cell-based assays assessing phenotypic changes. nih.gov A key advantage of HTS is its ability to uncover unexpected biological activities for existing molecules. nih.gov

Combinatorial Chemistry: This approach involves the systematic and rapid synthesis of a large number of different but structurally related molecules, creating a "library" of compounds. Starting with the this compound core, a diverse library of derivatives can be generated by varying the substituents on the phenyl rings or modifying the ester group. These libraries can then be subjected to HTS to efficiently explore the structure-activity relationship (SAR) and identify derivatives with enhanced potency or novel biological activities.

| Screening Method | Description | Potential Application for the Compound |

| Biochemical Assays | In vitro assays that measure the effect of a compound on a purified target protein (e.g., enzyme, receptor). nih.gov | Testing the compound and its derivatives for direct inhibition of enzymes like kinases or proteases. |

| Cell-Based Assays | Assays using living cells to measure a compound's effect on a cellular process or pathway (e.g., cell viability, reporter gene activation). nih.gov | Evaluating the compound's effect on cancer cell proliferation or inflammatory pathways. |

| FluoPol-ABPP | A substrate-free screening platform that uses activity-based probes to monitor enzyme activity via fluorescence polarization. nih.gov | Identifying novel enzyme targets for the compound without prior knowledge of the enzyme's natural substrate. |

Development of Advanced Delivery Systems for this compound and its Derivatives

Optimizing the delivery of this compound is crucial for enhancing its therapeutic efficacy and translating it into clinical use. Advanced drug delivery systems can improve solubility, control release, and target specific tissues.

The ester functional group makes this compound a candidate for prodrug strategies. The ethyl ester can be designed to be hydrolyzed by plasma esterases to release the active parent carboxylic acid, (4-Benzyloxy)phenylacetic acid. sigmaaldrich.com Studies on other ester prodrugs show that the rate of this enzymatic hydrolysis is highly dependent on the structure of the alcohol moiety, a factor that can be fine-tuned to control the drug's release profile. doi.org

Furthermore, nanotechnology offers sophisticated delivery vehicles:

pH-Responsive Nanoparticles: The acidic microenvironment of tumors presents an opportunity for targeted drug release. nih.gov Derivatives of the compound could be encapsulated in nanoparticles designed to disassemble and release their payload at low pH, concentrating the therapeutic effect at the disease site. nih.gov

Polymer-Based Systems: Biocompatible polymers like poly(lactic acid) (PLLA) or conducting polymers can be used to create matrices or membranes for sustained drug release. nih.govrsc.org Research has shown that active pharmaceutical ingredients can be incorporated into these polymers to create systems that provide prolonged, localized delivery. nih.govrsc.org

| Delivery System | Mechanism | Potential Advantage for the Compound |

| Prodrug Approach | The ethyl ester is enzymatically cleaved in the body to release the active carboxylic acid. doi.org | Improved bioavailability and controlled release of the active form. |

| pH-Responsive Nanoparticles | Encapsulation in carriers that release the drug in acidic environments (e.g., tumors). nih.gov | Targeted delivery and reduced systemic exposure. |

| Polymer Matrices | Incorporation into a biocompatible polymer for slow, sustained release over time. rsc.org | Long-acting therapeutic effect from a single administration. |

Computational Drug Repurposing and Rational Design

Computational methods are powerful tools for accelerating drug discovery by predicting new uses for existing compounds and designing novel, more effective molecules. mdpi.com These in silico approaches can be applied to this compound to guide future research.

Drug Repurposing: This strategy identifies new therapeutic indications for existing drugs. drugtargetreview.com By analyzing vast databases of chemical structures, biological activities, and disease pathways, computational algorithms can generate hypotheses for new uses. mdpi.comdrugtargetreview.com For example, by comparing the structural features and predicted side effects of this compound with those of known drugs, it may be possible to identify potential new targets and diseases it could treat. drugtargetreview.com

Rational Design: This involves the use of molecular modeling to design new molecules with improved properties. Based on the known structure of a biological target, derivatives of this compound can be designed to achieve a better fit and stronger binding affinity. Molecular docking simulations, a key tool in rational design, can predict how different derivatives will interact with a target's active site, allowing chemists to prioritize the synthesis of the most promising candidates. nih.gov Studies on PAA derivatives have already used this approach to predict interactions with targets like Pim kinase. researchgate.net

Challenges and Opportunities in Scaling Up Synthesis for Research and Development

The transition from laboratory-scale synthesis to large-scale production is a critical step in the development of any compound for widespread research or therapeutic use. This process presents both challenges and opportunities for this compound.

Challenges:

Reagent Handling: The synthesis often involves strong bases like sodium hydride or potassium hydroxide, which require careful handling and specific equipment on a large scale. google.comchemicalbook.com

Reaction Control: The hydrolysis of nitriles or esterification reactions can be vigorous and require precise temperature and addition control to avoid side reactions and ensure safety. orgsyn.orgorgsyn.org

Purification: Achieving high purity on a large scale can be complex. Distillation under reduced pressure is a common method but can be energy-intensive and require specialized equipment to handle large volumes. google.comgoogle.com

Opportunities:

Established Methods: The synthesis of phenylacetic acid and its esters is well-documented, with established procedures for scaling up. orgsyn.orgorgsyn.org For example, the acid-catalyzed hydrolysis of benzyl (B1604629) cyanide is a known smooth reaction for producing the phenylacetic acid core. orgsyn.org

Process Optimization: Scaling up provides an opportunity to optimize the reaction conditions. This includes exploring more environmentally friendly solvents or using heterogeneous catalysts like Amberlyst-15, which can simplify purification and be recycled, potentially leading to higher yields and lower costs. researchgate.net

Improved Yields: Large-scale patent examples for related phenylacetic acid esters demonstrate that high yields (e.g., 98.1% purity) are achievable with optimized processes. google.comgoogle.com

A typical synthesis route involves the reaction of Ethyl 4-hydroxyphenylacetate (B1229458) with Benzyl bromide in the presence of a base like sodium hydride. chemicalbook.com

| Synthesis Step | Laboratory Scale Consideration | Large-Scale Challenge/Opportunity |

| Reaction Setup | Standard glassware, manual addition of reagents. | Requires specialized reactors for heat management and controlled reagent addition. orgsyn.org |

| Purification | Column chromatography, small-scale distillation. chemicalbook.com | Requires industrial-scale distillation units or crystallization processes for efficient purification. google.com |

| Catalyst | Homogeneous catalysts (e.g., H₂SO₄) are common. orgsyn.org | Opportunity to switch to heterogeneous catalysts for easier removal and recycling. researchgate.net |

Q & A

Q. What analytical challenges arise when quantifying this compound in complex mixtures?

- Methodology : Co-elution with structurally similar esters (e.g., fatty acid ethyl esters) in GC-MS can complicate quantification. Mitigate this by optimizing column polarity (e.g., DB-5ms) and using selective ion monitoring (SIM) for m/z 270.3. Validate with spike-recovery experiments in biological or synthetic matrices .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point)?

- Methodology : Discrepancies (e.g., melting point: 29–31°C vs. literature values) may stem from polymorphic forms or impurities. Recrystallize the compound from multiple solvents (e.g., ethanol, hexane) and characterize each form via differential scanning calorimetry (DSC) and X-ray diffraction (XRD). Cross-validate with independent sources (e.g., NIST data) .

Experimental Design Considerations

- Synthetic Reproducibility : Document solvent purity, catalyst batches, and reaction scales, as minor variations can alter yields .

- Data Validation : Compare spectral data with NIST or PubChem references to confirm structural assignments .

- Safety Protocols : Follow guidelines for handling irritants (Xi classification) and use fume hoods during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.